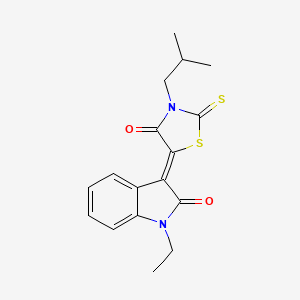

(3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Descripción

The compound (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one belongs to a class of hybrid heterocyclic molecules featuring fused indole and thiazolidinone scaffolds. The molecular formula is C23H22N2O2S2, with an isobutyl substituent on the thiazolidinone ring and an ethyl group on the indole nitrogen.

Propiedades

Número CAS |

438458-82-3 |

|---|---|

Fórmula molecular |

C17H18N2O2S2 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H18N2O2S2/c1-4-18-12-8-6-5-7-11(12)13(15(18)20)14-16(21)19(9-10(2)3)17(22)23-14/h5-8,10H,4,9H2,1-3H3/b14-13- |

Clave InChI |

SHMBJLGKZZKKGS-YPKPFQOOSA-N |

SMILES isomérico |

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |

SMILES canónico |

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a thiazolidinone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazolidinone sulfur.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .

Mecanismo De Acción

The mechanism of action of (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparación Con Compuestos Similares

Key Observations:

Lipophilicity and Bioavailability: The target compound’s isobutyl group increases logP compared to furylmethyl () or morpholino () analogs, favoring passive diffusion across bacterial membranes .

Electron-Withdrawing Groups : Fluorine substitution in compound 15 () enhances antibacterial potency by stabilizing the thioxo group, a feature absent in the target compound .

Bioactivity Profiles

Antimicrobial Activity

- Gram-Positive Bacteria: Analogs with electron-deficient aromatic systems (e.g., 5-fluoroindole in ) exhibit MIC values as low as 8 µg/mL against Staphylococcus aureus, while non-fluorinated derivatives like the target compound may require higher concentrations .

- Fungal Pathogens : The allyl-substituted analog () shows moderate activity against Aspergillus niger (MIC: 32 µg/mL), suggesting that larger alkyl groups (e.g., isobutyl) could enhance antifungal efficacy through hydrophobic interactions .

Actividad Biológica

The compound (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.44 g/mol. The structure features a thiazolidinone moiety, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The general synthetic pathway includes:

- Formation of Thiazolidinone : Combining isobutyl derivatives with thioamide and aldehyde.

- Cyclization : Utilizing appropriate catalysts to facilitate the formation of the thiazolidinone ring.

- Final Modifications : Introducing the ethyl and indole components to yield the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to it have shown IC50 values in the range of 1 to 7 μM against various cancer cell lines, comparable to doxorubicin (IC50 = 0.5 μM) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.5 |

| (3Z)-Compound | Various | 1 - 7 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against both Gram-positive and Gram-negative bacteria. Certain analogues demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.58 to 8.74 µM, indicating potent activity against selected microbial strains .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| D-2 | Staphylococcus aureus | 4.5 |

| D-4 | Escherichia coli | 6.0 |

| D-6 | Candida albicans | 3.58 |

Antioxidant Potential

The antioxidant capacity was assessed using the DPPH assay, where one derivative exhibited an IC50 value of 22.3 µM, outperforming ascorbic acid (IC50 = 111.6 µM) as a reference antioxidant . This suggests a promising role in mitigating oxidative stress-related conditions.

Table 3: Antioxidant Potential Data

| Compound | IC50 (µM) |

|---|---|

| D-16 | 22.3 |

| Ascorbic Acid | 111.6 |

The biological activity of (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in key biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth or microbial survival.

- Receptor Modulation : It may also modulate receptor activity related to inflammation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis compared to untreated controls.

- Infection Control : In vitro tests indicated that this compound effectively reduced bacterial load in cultures infected with resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3Z)-1-ethyl-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one, and what are the critical reaction conditions?

- Methodology : The compound can be synthesized via condensation reactions between 3-formylindole derivatives and thioxothiazolidinone precursors. For example, a general procedure involves refluxing 3-formylindole-2-carboxylic acid derivatives (0.01 mol) with 2-thioxothiazolidin-4-one (0.01 mol) in acetic acid with sodium acetate as a catalyst for 2.5–3 hours . Key conditions include temperature control (reflux), solvent selection (acetic acid), and catalyst use (sodium acetate). Yield optimization may require adjusting molar ratios or reaction duration.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- FT-IR : Focus on absorption bands for thioxo (C=S, ~1200–1050 cm⁻¹), carbonyl (C=O, ~1700–1650 cm⁻¹), and indole N–H (~3400 cm⁻¹) groups .

- NMR : Key signals include:

- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), isobutyl protons (δ 0.8–1.0 ppm for CH₃, δ 1.6–1.8 ppm for CH₂), and indole aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O, δ 170–180 ppm), thioxo carbon (C=S, δ 190–200 ppm) .

Q. How is X-ray crystallography applied to confirm the stereochemistry and molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the Z-configuration of the exocyclic double bond and the planarity of the thiazolidinone-indole fused system. Software like SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids and molecular packing. For example, rhodanine derivatives (structurally similar) show bond lengths of ~1.68 Å for C=S and ~1.22 Å for C=O .

Advanced Research Questions

Q. What experimental strategies can address low yields in the synthesis of this compound, particularly during condensation steps?

- Methodology :

- Catalyst screening : Replace sodium acetate with stronger acids (e.g., p-toluenesulfonic acid) to enhance reaction rates .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yields .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystal structures)?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to optimize molecular geometry and compute NMR chemical shifts (GIAO method). Compare with experimental data to identify discrepancies in tautomerism or solvent effects .

- Hirshfeld surface analysis : Evaluate crystal packing forces (e.g., π-π stacking in indole rings) to explain deviations from gas-phase computational models .

Q. What are the challenges in refining anisotropic displacement parameters during X-ray structure determination, and how are they mitigated?

- Methodology :

- High-resolution data : Collect diffraction data at low temperature (e.g., 90 K) to reduce thermal motion artifacts .

- SHELXL refinement : Apply restraints for disordered moieties (e.g., ethyl or isobutyl groups) and use TWIN/BASF commands for twinned crystals .

- Validation tools : Use PLATON or checkCIF to validate geometric parameters against expected bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thioxothiazolidinone moiety?

- Methodology :

- Analog synthesis : Replace the isobutyl group with other alkyl/aryl substituents and test antimicrobial or antioxidant activity .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) and correlate binding scores with experimental IC₅₀ values .

Q. What strategies are effective in stabilizing the Z-isomer during synthesis and storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.